molecular formula C10H18O2 B1203975 1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane CAS No. 5718-73-0

1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane

Cat. No. B1203975
CAS RN: 5718-73-0
M. Wt: 170.25 g/mol
InChI Key: VKCPPMKRNVBDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane is a chemical compound . It is also known as 1-Isopropyl-4-methyl-2,3-dioxabicyclo[2.2.2]octane . The molecular formula is C10H18O2 . The IUPAC Standard InChI is InChI=1S/C10H18O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h8H,4-7H2,1-3H3 .


Synthesis Analysis

Compounds containing the 2,3-dioxabicyclo[2.n.n] moiety, otherwise known as bicyclic endoperoxides, are a class of cyclic peroxides that are readily found in nature and can be utilized as important synthetic building blocks . A broad range of 1,4-disubstituted-2,3-dioxabicyclo[2.2.2]oct-5-enes were synthesized featuring a variety of alkyl and aryl substituents. These compounds were subsequently dihydroxylated with osmium tetroxide to yield diols anti to the peroxide linkage, as single diastereomers, in excellent yields .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemistry of endoperoxides has chiefly been concerned with the relative weakness of the peroxide bond, with comparatively little attention directed towards transformations of the alkene unit within these compounds . Therefore the focus of this thesis is on dihydroxylation of bicyclic endoperoxides and examination of their further utility .

properties

IUPAC Name

1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCPPMKRNVBDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(CC1)(OO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972639
Record name 1-Methyl-4-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane

CAS RN

5718-73-0
Record name 2,3-Dioxabicyclo(2.2.2)octane, 1-methyl-4-(1-methylethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005718730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.